4-Hydroxy-7-methylcoumarin

pKa acid-base equilibria pH sensitivity

Researchers needing acidic-range fluorescence detection (pH 3-6) often get irreproducible results when substituting 4-methylumbelliferone. 4-Hydroxy-7-methylcoumarin (CAS 18692-77-8) has a pKa of 4.50, ensuring predictable anion formation for consistent output. • Preferred for acidic-pH imaging and multiplexed coumarin assays. • Defined C-4 hydroxyl pharmacophore for antioxidant/enzyme studies. • 98% purity, ambient global shipping.

Molecular Formula C10H8O3
Molecular Weight 176.171
CAS No. 18692-77-8
Cat. No. B580274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methylcoumarin
CAS18692-77-8
Molecular FormulaC10H8O3
Molecular Weight176.171
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=O)O2)O
InChIInChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3
InChIKeyMHZZDYJKWIQMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-7-methylcoumarin: Fluorescent and Biochemical Research


4-Hydroxy-7-methylcoumarin (CAS 18692-77-8) is a synthetic derivative of the coumarin class, specifically a 4-hydroxycoumarin with a methyl group at the 7-position [1]. This substitution pattern distinguishes it from the more common 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), its structural isomer. The compound is a white to light yellow crystalline solid with a melting point of approximately 216-224 °C and a molecular weight of 176.17 g/mol . Its primary applications are as a fluorescent probe and a model compound in antioxidant and pharmaceutical research .

1
Fluorescent probe research: isomer-specific excitation and emission profiles Distinct from 7-hydroxy-4-methylcoumarin
2
pH-sensitive assay fit: lower pKa supports acidic-range fluorescence studies Ionization behavior differs at physiological pH
3
C-4 hydroxyl structure-activity relationship model compound Key pharmacophore for enzyme inhibition investigations

Differentiation from 4-Methylumbelliferone


Despite sharing the same molecular formula (C₁₀H₈O₃) and weight (176.17 g/mol) [1], 4-hydroxy-7-methylcoumarin and its well-known isomer, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), are not interchangeable. The critical difference lies in the position of the hydroxyl and methyl groups on the coumarin core. For 4-hydroxy-7-methylcoumarin, the hydroxyl is at the C-4 position, while for 4-methylumbelliferone, it is at C-7 [2]. This positional isomerism results in distinct pKa values, solubility characteristics, and fluorescence behavior [3], which directly impacts their suitability for specific assays. Substituting one for the other would alter the compound's ionization state, spectral properties, and potentially its interaction with biological targets, leading to irreproducible or invalid experimental results. The choice must be dictated by the specific requirements of the experimental protocol.

Target 4-Hydroxy-7-methylcoumarin: hydroxyl at C-4, methyl at C-7.
Common Substitute 7-Hydroxy-4-methylcoumarin (4-methylumbelliferone): hydroxyl at C-7, methyl at C-4.
Ionization & fluorescence pKa ~4.5 leads to anionic form in acidic buffers; distinct quantum yield and spectra.
Risk if swapped pKa ~7.8 shifts ionization at physiological pH; optical detection requires re-optimization.
Solubility & formulation LogP 1.81; C-4 substitution reduces solubility in supercritical CO₂ more than C-7 substitution.
Risk if swapped LogP 2.37; stock solution preparation and assay buffer compatibility may differ.

Quantitative Differentiation from 4-Methylumbelliferone


pKa and Ionization State

The position of the hydroxyl group dramatically alters the compound's acidity. The predicted pKa for 4-hydroxy-7-methylcoumarin is 4.50 [1]. In contrast, its isomer, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), has a reported pKa of 7.79 [2]. This difference of 3.29 log units means that at physiological pH (7.4), 4-hydroxy-7-methylcoumarin will be predominantly ionized (anionic), while 7-hydroxy-4-methylcoumarin will be near its transition point and exist in a mixture of neutral and anionic forms. This fundamental difference in ionization state will affect solubility, membrane permeability, and fluorescence properties.

pKa & ionization
Cross-study comparable
ΔpKa = 3.29 log units
Target: 4.50 (predicted)
Comparator: 7.79 (4-MU)
pH-dependent ionization state may shift assay behavior significantly.
Predicted pKa for target; confirm experimentally. Comparator value at 25°C.
pKa acid-base equilibria pH sensitivity

Solubility and Lipophilicity

While both compounds are generally poorly soluble in water, the position of the substituents affects their lipophilicity. The computed LogP for 4-hydroxy-7-methylcoumarin is 1.81 [1], whereas for 7-hydroxy-4-methylcoumarin, the LogP is estimated at 2.37 [2]. A difference of 0.56 log units suggests the target compound is moderately more hydrophilic. Furthermore, a study on the solubility of coumarin derivatives in supercritical CO2 indicates that substitution at the C-4 position (as in 4-hydroxy-7-methylcoumarin) tends to reduce solubility more than substitution at the C-7 position (as in 7-hydroxy-4-methylcoumarin) [3].

Lipophilicity & solubility
Class-level inference
ΔLogP = 0.56 (target 1.81 vs comparator 2.37)
Solubility and formulation behavior may differ; protocol transfer may require adjustment.
Computed LogP; solubility trend from supercritical CO₂ study of analogous coumarins.
solubility formulation hydrophobicity

Fluorescence and Quantum Yield

The fluorescence of 4-hydroxy-7-methylcoumarin and its isomer 7-hydroxy-4-methylcoumarin have been characterized, though not always in a single head-to-head study. 7-Hydroxy-4-methylcoumarin is well-documented with an excitation peak at 360 nm and an emission peak at 448 nm . Data for the fluorescence spectra and quantum yields of 4-hydroxycoumarins, including the target compound, have been reported [1]. The study of 4- and 7-hydroxycoumarins confirms that their photophysics, including quantum yields and excited-state pKa values, are distinct [2].

Fluorescence & quantum yield
Supporting evidence
Photophysics of 4- and 7-hydroxycoumarins are reported as distinct.
Spectral properties differ; optical detection requires isomer-specific optimization.
No single head-to-head quantum yield comparison; reference data exist for 4-MU (Ex/Em 360/448 nm).
fluorescence quantum yield spectroscopy

C-4 Hydroxyl-Dependent Enzyme Inhibition

In a structure-activity study on the inhibition of camel lens ζ-crystallin, 7-hydroxy-4-methylcoumarin was found to be ineffective as an inhibitor [1]. This is in stark contrast to 4-hydroxycoumarin, which showed significant inhibition with an IC50 of 76 μM [1]. The study concluded that the phenolic hydroxyl group at the C-4 position in the coumarin skeleton is important for maximal inhibition [1]. Since 4-hydroxy-7-methylcoumarin possesses this C-4 hydroxyl group, it is, by class-level inference, a more promising candidate for exploring this biological activity than its 7-hydroxy isomer. This illustrates how a single functional group shift can determine biological relevance.

C-4 OH enzyme inhibition
Class-level inference
7-Hydroxy isomer ineffective; 4-hydroxycoumarin IC₅₀ 76 μM vs ζ-crystallin.
C-4 hydroxyl is reported as key pharmacophore; supports structure-activity investigations.
Based on camel lens ζ-crystallin assay; class-level transfer to other C-4-dependent targets.
enzyme inhibition structure-activity relationship ζ-crystallin

Research and Industrial Applications


pH-Sensitive Fluorescent Probe

Given its significantly lower pKa (4.50) compared to 4-methylumbelliferone (7.79) [1], 4-hydroxy-7-methylcoumarin is the superior choice for fluorescence-based assays or imaging at acidic pH ranges (e.g., pH 3-6). In these conditions, the compound will exist in a predictable, mostly anionic state, whereas 4-methylumbelliferone would be predominantly neutral, leading to different fluorescence output. Its distinct spectral properties also allow for multiplexing with other common coumarin-based dyes in advanced imaging and flow cytometry applications .

C-4 Hydroxyl-Dependent Bioactivity Model

The structure-activity relationship of coumarins indicates that a hydroxyl group at the C-4 position is a key pharmacophore for certain biological activities, including inhibition of ζ-crystallin [2] and the basis for anticoagulant action in drugs like warfarin. 4-Hydroxy-7-methylcoumarin serves as a cleaner, more defined model compound than 7-hydroxy-4-methylcoumarin for investigating these C-4 hydroxyl-dependent mechanisms, as it lacks the competing C-7 hydroxyl activity.

Chromatography and Spectroscopy Standard

Due to its distinct retention time and spectral profile compared to its common isomer, 4-hydroxy-7-methylcoumarin is a valuable reference standard for developing and validating HPLC methods for the separation of isomeric hydroxycoumarin derivatives . Its predicted LogP of 1.81 and specific fluorescence maxima ensure it can be clearly resolved and quantified in complex mixtures, making it essential for quality control in synthetic chemistry and metabolomics studies.

Application
Selection Property
Validation Focus
pH-sensitive fluorescence assay studies
Low pKa for acidic pH ionization
Fluorescence intensity and spectral response at pH 3–6
C-4 hydroxyl-dependent structure-activity relationship studies
C-4 hydroxyl pharmacophore context
Enzyme inhibition and target engagement assays
Isomeric separation and analytical method development
Distinct retention and spectral profile
Resolution from 7-hydroxy isomer in HPLC/LC-MS

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